molecular formula C14H13N3OS B1415409 6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-92-0

6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1415409
CAS RN: 1105194-92-0
M. Wt: 271.34 g/mol
InChI Key: CZQNXMKQNVTBSV-UHFFFAOYSA-N
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Description

The compound “6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine” is a complex organic molecule that contains several functional groups, including an amine, a benzothiazole, and a methoxy group . It belongs to the class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in a cyclic structure .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring, for example, is a heterocyclic ring that includes a sulfur and a nitrogen atom . The methoxy group (-OCH3) and the pyridinylmethyl group are attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, while the benzothiazole ring might undergo electrophilic substitution reactions .

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

A series of N-(substituted benzothiazol-2-yl)amide derivatives, including 6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, were synthesized and evaluated for anticonvulsant and neuroprotective effects. One derivative, in particular, demonstrated significant anticonvulsant properties with promising neuroprotective effects by reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating potential leads for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

5-HT3 Receptor Antagonist for Irritable Bowel Syndrome Treatment

A novel series of conformationally restricted fused imidazole derivatives, including the chemical structure , were prepared and evaluated as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds may be useful for the treatment of irritable bowel syndrome (IBS) and for nausea and vomiting associated with cancer chemotherapy. The structure-activity relationships (SAR) study indicated that high potency may be attributed to the suitable position and direction of the N-C-N centroid in the conformationally restricted imidazole ring against the planar aromatic-carbonyl part in the binding of these compounds to the receptor (Ohta et al., 1996).

Metabolic Studies

The metabolic and excretion studies of a potent and selective agonist of the human beta3-adrenergic receptor were conducted, identifying several metabolites in rats. This study provides insight into the metabolism of similar structured compounds and their pathways, which is crucial for understanding the pharmacokinetics and potential effects of related compounds in therapeutic settings (Tang et al., 2002).

Mechanism of Action

Target of Action

The primary target of 6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine It is suggested that similar compounds have been used to treat hepatitis b virus (hbv) and hepatitis d virus (hdv) infections .

Mode of Action

The exact mode of action of 6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine It is known that similar compounds inhibit tubulin polymerization, which leads to antiproliferative activity against several human cancer cell lines .

Biochemical Pathways

The specific biochemical pathways affected by 6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine It is known that similar compounds affect the tubulin polymerization pathway .

Result of Action

The molecular and cellular effects of 6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Similar compounds have been shown to cause cell cycle arrest at the g2/m phases and induce apoptotic cell death .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . Proper safety measures should always be taken when working with chemicals.

properties

IUPAC Name

6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-9-10-4-2-3-7-15-10/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQNXMKQNVTBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221875
Record name 6-Methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

CAS RN

1105194-92-0
Record name 6-Methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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